![molecular formula C4H8FN B1444597 3-(Fluoromethyl)azetidine CAS No. 1443983-83-2](/img/structure/B1444597.png)
3-(Fluoromethyl)azetidine
Overview
Description
“3-(Fluoromethyl)azetidine” is a chemical compound with the molecular formula C4H8FN . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry . The compound is a white to yellow solid .
Synthesis Analysis
Azetidines, including “3-(Fluoromethyl)azetidine”, can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is driven by a considerable ring strain .
Molecular Structure Analysis
The molecular structure of “3-(Fluoromethyl)azetidine” consists of a four-membered ring with one nitrogen atom and three carbon atoms. One of the carbon atoms is substituted with a fluoromethyl group (-CH2F) .
Chemical Reactions Analysis
The reactivity of azetidines, including “3-(Fluoromethyl)azetidine”, is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .
Physical And Chemical Properties Analysis
“3-(Fluoromethyl)azetidine” has a density of 1.0±0.1 g/cm3, a boiling point of 93.9±5.0 °C at 760 mmHg, and a vapor pressure of 48.5±0.2 mmHg at 25°C . It has a molar refractivity of 22.0±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 93.5±3.0 cm3 .
Scientific Research Applications
Medicinal Chemistry
3-(Fluoromethyl)azetidine is a valuable scaffold in medicinal chemistry due to its stability and molecular rigidity, which allows for the fine-tuning of pharmacological properties . It is used in the design of drug molecules and has been incorporated into several marketed pharmaceuticals, such as antihypertensive and anticoagulant drugs .
Polymerization
This compound plays a role in polymer chemistry, particularly in the anionic and cationic ring-opening polymerization processes. It helps create polymers with applications ranging from antibacterial coatings to non-viral gene transfection .
Drug Discovery
In drug discovery, 3-(Fluoromethyl)azetidine is considered a privileged scaffold. Its incorporation into drug candidates can lead to improved pharmacokinetic properties and has been used in the development of various therapeutic agents .
Organic Synthesis
The compound is used in organic synthesis, where its reactivity driven by ring strain enables it to undergo various chemical transformations. These include ring contractions, cycloaddition reactions, and C–H activation, making it a versatile building block .
Peptidomimetic Chemistry
3-(Fluoromethyl)azetidine has potential applications in peptidomimetic chemistry, where it can act as an amino acid surrogate. It is used in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides .
Catalytic Processes
The compound is involved in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. Its reactivity makes it a candidate for ring-opening and expansion reactions, which are crucial in the synthesis of complex organic molecules .
Safety And Hazards
Future Directions
Azetidines, including “3-(Fluoromethyl)azetidine”, have seen remarkable advances in their chemistry and reactivity . Future research may focus on further improving the synthesis methods, exploring new reaction types for functionalization of azetidines, and expanding their applications in drug discovery, polymerization, and as chiral templates .
properties
IUPAC Name |
3-(fluoromethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-1-4-2-6-3-4/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELGHANYVVRLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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